molecular formula C20H33NO8 B12377625 Sco-peg4-cooh

Sco-peg4-cooh

Cat. No.: B12377625
M. Wt: 415.5 g/mol
InChI Key: FOYKCSIYYDTXTI-UHFFFAOYSA-N
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Description

Sco-peg4-cooh is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and COOH functional groups, which can covalently bind to amino groups, particularly those found in proteins or peptides, such as lysine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sco-peg4-cooh involves the reaction of SCO and PEG4 with a carboxylic acid group. The reaction typically occurs under mild conditions, ensuring the preservation of the functional groups. The SCO group is known for its reactivity with amino acid residues, making it an ideal candidate for conjugation with proteins and peptides .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Sco-peg4-cooh primarily undergoes substitution reactions due to the presence of reactive functional groups. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds. This reaction is commonly used in the formation of PROTACs, where this compound acts as a linker between the target protein and the E3 ligase .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the functional groups and the biological activity of the proteins .

Major Products

The major products formed from the reactions involving this compound are conjugates of the compound with proteins or peptides. These conjugates are used in various applications, including targeted protein degradation and drug delivery .

Scientific Research Applications

Sco-peg4-cooh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

The mechanism of action of Sco-peg4-cooh involves its role as a PROTAC linker. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The SCO group in this compound reacts with the amino groups in the target protein, while the COOH group interacts with the PROTAC molecule, ensuring the stability and specificity of the complex .

Comparison with Similar Compounds

Sco-peg4-cooh is unique due to its specific functional groups and its role as a PROTAC linker. Similar compounds include other PEG derivatives and PROTAC linkers, such as COOH-PEG4-COOH and NHS-PEG4-Biotin. These compounds share similar properties but differ in their specific functional groups and applications. This compound stands out due to its ability to form stable covalent bonds with amino groups, making it highly effective in targeted protein degradation .

Properties

Molecular Formula

C20H33NO8

Molecular Weight

415.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H33NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,21,24)(H,22,23)

InChI Key

FOYKCSIYYDTXTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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